molecular formula C10H14N2O2 B13187634 1,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

1,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

Cat. No.: B13187634
M. Wt: 194.23 g/mol
InChI Key: HTVNAVGOEPHTCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their wide range of biological activities and are used in various medicinal applications. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of transition metal-catalyzed reactions, such as copper acetate-catalyzed cyclization, which facilitates the formation of the indazole ring . Another approach includes the reductive cyclization of azidobenzaldehydes and amines without the use of catalysts or solvents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yields and purity. These methods often employ metal-catalyzed reactions due to their efficiency and minimal byproduct formation. The use of continuous flow reactors and automated synthesis can further enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

1,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different reduced forms, such as alcohols.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under conditions that favor substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

1,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For instance, it can inhibit phosphoinositide 3-kinase δ, which plays a role in respiratory diseases . The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of dimethyl groups can influence its reactivity and interaction with biological targets, making it a valuable compound for research and therapeutic applications.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

1,6-dimethyl-4,5,6,7-tetrahydroindazole-3-carboxylic acid

InChI

InChI=1S/C10H14N2O2/c1-6-3-4-7-8(5-6)12(2)11-9(7)10(13)14/h6H,3-5H2,1-2H3,(H,13,14)

InChI Key

HTVNAVGOEPHTCZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)N(N=C2C(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.